Cas no 924871-30-7 (4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine)

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Chloro-phenyl)-3-methyl-isoxazol-5-ylamine
- 4-(2-chlorophenyl)-3-methylisoxazol-5-amine
- MFCD08446441
- G19721
- 5-Isoxazolamine, 4-(2-chlorophenyl)-3-methyl-
- 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
- SWCPSBUORKBJGH-UHFFFAOYSA-N
- STK392487
- F2164-0003
- 924871-30-7
- EN300-41367
- AKOS000269223
- DTXSID30586241
- DTXCID80537006
-
- MDL: MFCD08446441
- Inchi: InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,12H2,1H3
- InChI Key: SWCPSBUORKBJGH-UHFFFAOYSA-N
- SMILES: CC1=NOC(=C1C2=CC=CC=C2Cl)N
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 327.3±42.0 °C at 760 mmHg
- Flash Point: 151.7±27.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C612300-500mg |
4-(2-chlorophenyl)-3-methylisoxazol-5-amine |
924871-30-7 | 500mg |
$ 340.00 | 2022-04-01 | ||
TRC | C612300-50mg |
4-(2-chlorophenyl)-3-methylisoxazol-5-amine |
924871-30-7 | 50mg |
$ 70.00 | 2022-04-01 | ||
Life Chemicals | F2164-0003-2.5g |
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
924871-30-7 | 95%+ | 2.5g |
$464.0 | 2023-09-06 | |
Enamine | EN300-41367-0.5g |
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
924871-30-7 | 95.0% | 0.5g |
$209.0 | 2025-03-15 | |
Chemenu | CM442565-1g |
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine |
924871-30-7 | 95%+ | 1g |
$359 | 2023-01-07 | |
Enamine | EN300-41367-0.25g |
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
924871-30-7 | 95.0% | 0.25g |
$110.0 | 2025-03-15 | |
Enamine | EN300-41367-10.0g |
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
924871-30-7 | 95.0% | 10.0g |
$1286.0 | 2025-03-15 | |
Aaron | AR00VSQX-500mg |
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine |
924871-30-7 | 95% | 500mg |
$313.00 | 2025-02-28 | |
A2B Chem LLC | AO82493-250mg |
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine |
924871-30-7 | 95% | 250mg |
$176.00 | 2024-07-18 | |
A2B Chem LLC | AO82493-100mg |
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine |
924871-30-7 | 95% | 100mg |
$117.00 | 2023-12-29 |
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Related Literature
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Research Brief on 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine (CAS: 924871-30-7): Recent Advances and Applications
The compound 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine (CAS: 924871-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its oxazole core and chlorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a compound of interest for drug discovery and development.
One of the key areas of research has been the synthesis and optimization of 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine. A study published in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. This advancement is critical for facilitating further pharmacological evaluations and potential industrial-scale production.
In terms of pharmacological activity, recent investigations have highlighted the compound's role as a modulator of specific biological pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine exhibits potent inhibitory effects on certain kinase enzymes implicated in inflammatory diseases. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, revealing a high affinity for the target kinases. These findings suggest potential applications in the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Another significant development is the exploration of the compound's anticancer properties. Research published in European Journal of Pharmacology (2023) demonstrated that 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine induces apoptosis in several cancer cell lines, including breast and lung cancer. The study identified the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. These results position the compound as a promising candidate for further preclinical studies in oncology.
Despite these promising findings, challenges remain in the development of 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies, as reported in Drug Metabolism and Disposition (2024), have begun to tackle these challenges by evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for optimizing the compound's drug-like properties and ensuring its suitability for clinical trials.
In conclusion, 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine (CAS: 924871-30-7) represents a versatile and pharmacologically active compound with significant potential in drug discovery. Recent advances in its synthesis, mechanistic understanding, and therapeutic applications underscore its value as a research target. Continued efforts to address its pharmacokinetic and safety profiles will be crucial for translating these findings into viable therapeutic options.
924871-30-7 (4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine) Related Products
- 887595-87-1(3-Azetidinecarboxylicacid, 1-(2-aminophenyl)-, methyl ester)
- 1241676-23-2((3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine)
- 2229203-94-3(methyl 6-(2-aminopropanoyl)pyridine-3-carboxylate)
- 1806932-92-2(6-(Aminomethyl)-3-(difluoromethyl)-4-fluoro-2-nitropyridine)
- 24485-01-6(5,7-dichloro-3H-imidazo[4,5-b]pyridine)
- 85616-44-0(1-Methylnaphthalene-8-acetic acid)
- 1797951-52-0(3-{4-[(1,3-benzothiazol-2-yloxy)methyl]piperidine-1-carbonyl}benzonitrile)
- 3320-90-9(Furan,2,5-diethoxytetrahydro-)
- 1019500-22-1(4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol)
- 2680781-04-6(benzyl 4-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate)
